molecular formula C9H12FN3O B2975335 5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine CAS No. 2320195-68-2

5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine

Cat. No.: B2975335
CAS No.: 2320195-68-2
M. Wt: 197.213
InChI Key: XKCOQJIJMZGHOG-UHFFFAOYSA-N
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Description

5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a fluorine atom at the 5-position of the pyrimidine ring and an oxan-4-yl group attached to the nitrogen atom at the 4-position.

Scientific Research Applications

5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine has several scientific research applications, including:

Future Directions

The future directions for “5-fluoro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine” could involve its use in the synthesis of new pharmaceutical compounds. Its potential biological activity suggests it could be a valuable building block in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method employs Selectfluor in the presence of silver carbonate (Ag₂CO₃) as a fluorinating agent. The reaction conditions are optimized to achieve high yields and excellent regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to diffuse easily into cells. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(oxan-4-yl)pyrimidin-4-amine
  • 5-bromo-N-(oxan-4-yl)pyrimidin-4-amine
  • 5-methyl-N-(oxan-4-yl)pyrimidin-4-amine

Uniqueness

5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine is unique due to the presence of the fluorine atom, which significantly enhances its lipophilicity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom also contributes to the compound’s stability and reactivity, making it a valuable tool in various scientific research applications .

Properties

IUPAC Name

5-fluoro-N-(oxan-4-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O/c10-8-5-11-6-12-9(8)13-7-1-3-14-4-2-7/h5-7H,1-4H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCOQJIJMZGHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=NC=NC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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